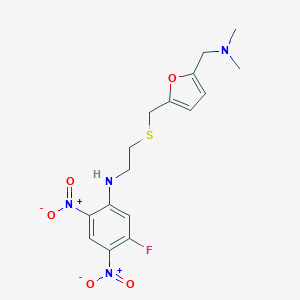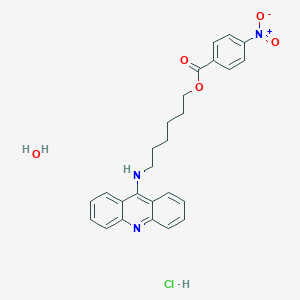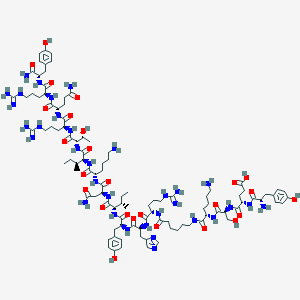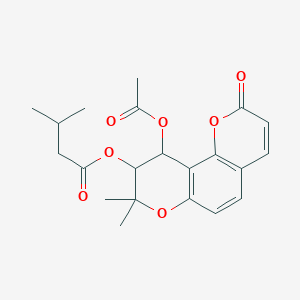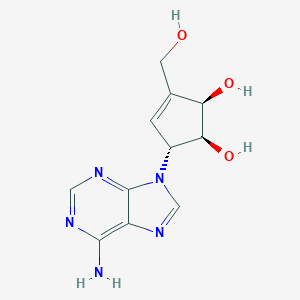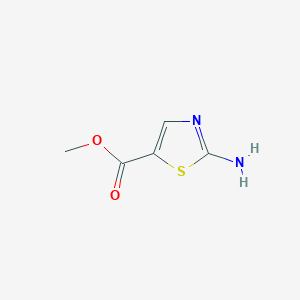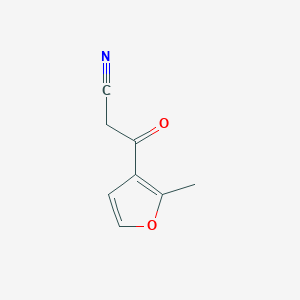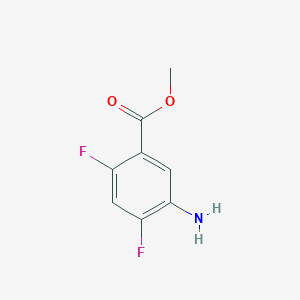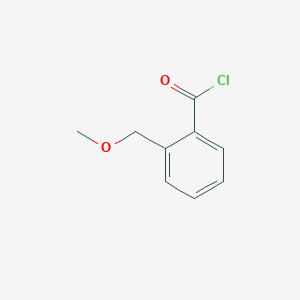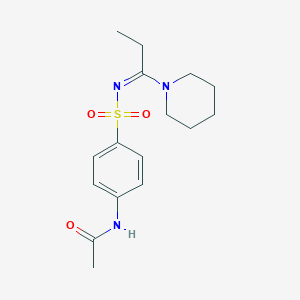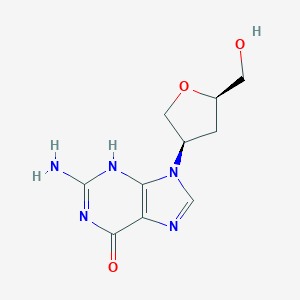
Carbocyclic 3'-oxa-2',3'-dideoxyguanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbocyclic 3'-oxa-2',3'-dideoxyguanosine, also known as COG, is a synthetic nucleoside analog that has been extensively studied for its potential use in antiviral therapy. COG exhibits a unique structure that is different from other nucleoside analogs, which makes it a promising candidate for the development of new antiviral drugs.
Mécanisme D'action
Carbocyclic 3'-oxa-2',3'-dideoxyguanosine works by inhibiting viral reverse transcriptase, which is an enzyme that is essential for the replication of many viruses, including HIV and hepatitis B and C. Carbocyclic 3'-oxa-2',3'-dideoxyguanosine is incorporated into the viral DNA chain during replication, which results in the termination of DNA synthesis and the inhibition of viral replication.
Effets Biochimiques Et Physiologiques
Carbocyclic 3'-oxa-2',3'-dideoxyguanosine has been shown to have minimal toxicity to host cells, which makes it a promising candidate for the development of new antiviral drugs. In addition, Carbocyclic 3'-oxa-2',3'-dideoxyguanosine has been shown to have a long half-life in the body, which could make it an effective treatment option for chronic viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Carbocyclic 3'-oxa-2',3'-dideoxyguanosine is its potent antiviral activity against HIV and hepatitis B and C. However, one of the limitations of Carbocyclic 3'-oxa-2',3'-dideoxyguanosine is its high cost of synthesis, which could limit its use in large-scale clinical trials.
Orientations Futures
There are several future directions for the study of Carbocyclic 3'-oxa-2',3'-dideoxyguanosine. One area of research is the development of new analogs of Carbocyclic 3'-oxa-2',3'-dideoxyguanosine that exhibit improved antiviral activity and reduced toxicity. Another area of research is the development of new drug delivery systems for Carbocyclic 3'-oxa-2',3'-dideoxyguanosine, which could improve its bioavailability and efficacy. Finally, there is a need for clinical trials to evaluate the safety and efficacy of Carbocyclic 3'-oxa-2',3'-dideoxyguanosine in the treatment of viral infections.
Conclusion
In conclusion, Carbocyclic 3'-oxa-2',3'-dideoxyguanosine is a promising candidate for the development of new antiviral drugs. Its unique structure and potent antiviral activity make it an attractive target for further research. However, more studies are needed to fully evaluate its safety and efficacy in the treatment of viral infections.
Méthodes De Synthèse
The synthesis of Carbocyclic 3'-oxa-2',3'-dideoxyguanosine involves several steps, including the preparation of the carbocyclic ring and the attachment of the oxa and dideoxyguanosine moieties. The most commonly used method for synthesizing Carbocyclic 3'-oxa-2',3'-dideoxyguanosine is the Stille coupling reaction, which involves the coupling of a stannylated guanosine derivative with a vinyl or aryl halide.
Applications De Recherche Scientifique
Carbocyclic 3'-oxa-2',3'-dideoxyguanosine has been extensively studied for its potential use in the treatment of viral infections, particularly HIV and hepatitis B and C. In vitro studies have shown that Carbocyclic 3'-oxa-2',3'-dideoxyguanosine exhibits potent antiviral activity against these viruses, with minimal toxicity to host cells.
Propriétés
Numéro CAS |
133804-87-2 |
|---|---|
Nom du produit |
Carbocyclic 3'-oxa-2',3'-dideoxyguanosine |
Formule moléculaire |
C10H13N5O3 |
Poids moléculaire |
251.24 g/mol |
Nom IUPAC |
2-amino-9-[(3R,5R)-5-(hydroxymethyl)oxolan-3-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O3/c11-10-13-8-7(9(17)14-10)12-4-15(8)5-1-6(2-16)18-3-5/h4-6,16H,1-3H2,(H3,11,13,14,17)/t5-,6-/m1/s1 |
Clé InChI |
PBBIOTZCKPNHNV-PHDIDXHHSA-N |
SMILES isomérique |
C1[C@H](CO[C@H]1CO)N2C=NC3=C2NC(=NC3=O)N |
SMILES |
C1C(COC1CO)N2C=NC3=C2N=C(NC3=O)N |
SMILES canonique |
C1C(COC1CO)N2C=NC3=C2NC(=NC3=O)N |
Synonymes |
carbocyclic 3'-oxa-2',3'-dideoxyguanosine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione](/img/structure/B135216.png)
